(S)-(+)-2-butanol

描述

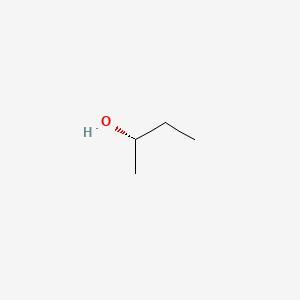

(S)-(+)-2-Butanol, also known as (S)-(+)-sec-Butyl alcohol, is an organic compound with the molecular formula C4H10O. It is a chiral secondary alcohol, meaning it has a carbon atom bonded to a hydroxyl group (-OH) and two other carbon atoms, with one of these carbons being part of a chiral center. The (S)-(+)-enantiomer is the specific optical isomer that rotates plane-polarized light in a positive direction. This compound is commonly used in various chemical processes and has significant industrial and research applications.

准备方法

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Butanol can be synthesized through several methods, including:

Reduction of 2-Butanone: One common method involves the reduction of 2-butanone (methyl ethyl ketone) using a chiral catalyst or reducing agent such as sodium borohydride (NaBH4) in the presence of a chiral ligand. This method ensures the production of the (S)-(+)-enantiomer.

Fermentation: Another method involves the fermentation of carbohydrates using specific strains of microorganisms that produce this compound as a metabolic byproduct.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-butanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired enantiomeric purity.

化学反应分析

Types of Reactions: (S)-(+)-2-Butanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2-butanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to butane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents, such as thionyl chloride (SOCl2), to form 2-chlorobutane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

Oxidation: 2-Butanone.

Reduction: Butane.

Substitution: 2-Chlorobutane.

科学研究应用

Chemical Synthesis Applications

1.1 Chiral Synthesis

(S)-(+)-2-butanol is utilized as a chiral building block in the synthesis of various organic compounds. It serves as a precursor for the production of chiral asymmetric perylene diimides (PDIs), which are known to self-assemble into one-handed nanotubes exhibiting photoconductive and fluorescent properties. This application is particularly significant in the development of novel materials for optoelectronics .

1.2 Polymerization

The compound is also employed in synthesizing bulky chiral vinyl monomers that can undergo radical polymerization to yield helical polymers with distinct screw senses. These polymers have potential applications in advanced materials and nanotechnology .

Biochemical Applications

2.1 Microbial Production

Recent studies have highlighted the potential of using lactic acid bacteria, such as Lactobacillus diolivorans, for the biological production of this compound from meso-2,3-butanediol. This process utilizes a two-step fermentation pathway, showcasing the compound's viability as a biofuel precursor .

2.2 Solvent Properties

this compound is recognized for its solvent properties in biochemical reactions, particularly in studying excited state photo transfer phenomena in chiral environments. Its use as a chiral solvent enhances the understanding of molecular interactions and reaction mechanisms .

Material Science Applications

3.1 Solvent in Coatings and Adhesives

The compound finds applications in formulations for coatings, adhesives, and lubricants due to its favorable properties such as low toxicity and good solvency characteristics. It is also used as an intermediate in the production of methyl ethyl ketone, an important industrial solvent .

Analytical Chemistry Applications

4.1 Spectroscopy Studies

this compound has been employed in various spectroscopic studies to analyze molecular dynamics and structural properties of solutions at different concentrations. Research utilizing small- and wide-angle X-ray scattering has provided insights into the clustering behavior of 2-butanol in aqueous solutions, revealing its structural and dynamic properties under varying conditions .

Data Tables

Case Studies

Case Study 1: Chiral Polymer Synthesis

A study demonstrated the synthesis of helical polymers from bulky chiral vinyl monomers derived from this compound, which exhibited unique optical properties beneficial for photonic applications.

Case Study 2: Microbial Production Pathway

Research on Lactobacillus diolivorans highlighted its efficiency in converting meso-2,3-butanediol to this compound through a two-step fermentation process, achieving a yield of 5.9 g/L—one of the highest reported yields from glucose .

作用机制

(S)-(+)-2-Butanol can be compared with other similar compounds, such as:

®-(-)-2-Butanol: The enantiomer of this compound, which rotates plane-polarized light in the opposite direction.

1-Butanol: A primary alcohol with a different structure and reactivity.

2-Propanol (Isopropanol): A secondary alcohol with a similar structure but different physical and chemical properties.

Uniqueness: The uniqueness of this compound lies in its chiral nature and its ability to participate in enantioselective reactions. This makes it valuable in the synthesis of chiral compounds and in studies involving stereochemistry.

相似化合物的比较

- ®-(-)-2-Butanol

- 1-Butanol

- 2-Propanol (Isopropanol)

生物活性

(S)-(+)-2-butanol, a chiral alcohol, has garnered attention in various fields, including biochemistry and pharmacology, due to its unique biological properties. This article explores the biological activity of this compound, focusing on its production methods, biochemical interactions, and potential applications.

Chemical Structure and Properties

This compound is an enantiomer of 2-butanol with the following chemical structure:

- Molecular Formula : C₄H₁₀O

- Molecular Weight : 74.12 g/mol

- CAS Number : 78-92-2

The compound exists as a colorless liquid with a characteristic alcoholic odor and is miscible with water, which is significant for its biological interactions.

Production Methods

The biological production of this compound primarily involves fermentation processes using various microorganisms. Notable methods include:

- Lactic Acid Bacteria (LAB) :

- Yeast Fermentation :

Pharmacological Effects

This compound exhibits various pharmacological effects that contribute to its potential therapeutic applications:

- Antimicrobial Activity : Studies show that this compound possesses antimicrobial properties against several pathogens. Its mechanism involves disrupting cell membrane integrity, leading to cell lysis .

- Anti-inflammatory Properties : Research indicates that butanol extracts from certain fungi exhibit significant anti-inflammatory activity. For instance, extracts containing this compound demonstrated up to 91.4% anti-inflammatory potential in vitro .

Toxicological Profile

The safety profile of this compound has been evaluated in various studies:

- A provisional toxicity assessment indicated low acute toxicity levels; however, repeated exposure studies suggest potential reproductive toxicity at high concentrations .

Case Study: Production via Lactobacillus brevis

A recent study highlighted the transformation of Lactobacillus brevis into a cell factory for producing this compound. The strain showed robustness and capability to produce 2-butanol from α-acetolactate, indicating a promising avenue for biotechnological applications in sustainable alcohol production .

Case Study: Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the structural properties of this compound in aqueous solutions. These studies revealed that at concentrations above 1 M, this compound tends to form aggregates due to hydrophobic interactions and hydrogen bonding, which may influence its biological activity .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. How is (S)-(+)-2-butanol synthesized with high enantiomeric purity, and what analytical methods validate its chirality?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral Grignard reactions or lipase-mediated kinetic resolution are common approaches . Enantiomeric excess (ee) is quantified using chiral high-performance liquid chromatography (HPLC) with cellulose-based columns (e.g., Chiralcel OD-H) or nuclear magnetic resonance (NMR) with chiral solvating agents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] . Optical rotation measurements using a polarimeter further confirm enantiopurity.

Q. What are the key physical properties of this compound critical for experimental design?

- Methodological Answer : Key properties include boiling point (~99–100°C), density (~0.808 g/cm³ at 20°C), and solubility in water (miscible up to ~1 M, with aggregation observed at higher concentrations). These parameters influence solvent selection, reaction conditions, and purification steps. For example, phase separation above 1 M requires careful concentration control in aqueous studies .

Q. How do researchers distinguish this compound from its racemic mixture in spectroscopic studies?

- Methodological Answer : Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are used to probe chiral centers. VCD spectra show distinct bands for the (S)-enantiomer in the 800–1200 cm⁻¹ range, while racemic mixtures exhibit no net optical activity. Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy coupled with computational modeling (e.g., density functional theory) enhances signal interpretation .

Advanced Research Questions

Q. How does the aggregation behavior of this compound in aqueous solutions influence experimental outcomes, and how is this characterized?

- Methodological Answer : Above 1 M, this compound forms clusters via hydrophobic interactions, altering solvent polarity and reaction kinetics . Small/wide-angle X-ray scattering (SWAXS) and molecular dynamics (MD) simulations reveal aggregation thresholds. For example, SWAXS data show increased scattering intensity at q ≈ 0.5 Å⁻¹, correlating with cluster formation. MD trajectories (e.g., OPLS-AA force field) compute radial distribution functions (g(r)) to quantify solute-solute vs. solute-solvent interactions .

Q. What experimental strategies resolve contradictions in solute-solvent interaction data for this compound?

- Methodological Answer : Discrepancies between experimental and computational data (e.g., density deviations >2%) are addressed by validating force fields against experimental structure factors. For instance, MD simulations are refined using SWAXS-derived structure factors (S(q)) to ensure agreement within 5% error margins. Cross-validating with dynamic light scattering (DLS) for hydrodynamic radii (Rₕ) provides additional consistency checks .

Q. How does this compound modulate secondary organic aerosol (SOA) formation in ozonolysis reactions?

- Methodological Answer : In styrene ozonolysis, this compound scavenges Criegee intermediates (CIs), reducing SOA yields by 30–40%. Chamber experiments with proton-transfer-reaction mass spectrometry (PTR-MS) track CI concentrations, while master chemical mechanism (MCM) modeling reveals altered HO₂/RO₂ radical ratios. Adjusting 2-butanol concentrations (0.1–1.0 ppm) in controlled smog chambers quantifies its inhibitory effect on particle nucleation .

Q. What best practices ensure data integrity in studies involving this compound?

- Methodological Answer :

- Concentration Control : Use Karl Fischer titration to maintain water content <0.1% in hygroscopic samples.

- Validation : Cross-check MD simulations with experimental SWAXS/SANS data to confirm cluster size (e.g., ξ ≈ 10–15 Å at 1.5 M) .

- Reproducibility : Document chiral column retention times (±0.1 min) and NMR shift reagent batch numbers to minimize variability .

Q. How do researchers design experiments to study chiral solvent effects using this compound?

- Methodological Answer : Comparative studies with racemic 2-butanol isolate enantiomer-specific effects. For example, in asymmetric catalysis, reaction rates and ee values are measured under identical conditions (solvent, temperature). Time-resolved fluorescence anisotropy monitors solvent reorganization dynamics, while ²H NMR relaxation probes hydrogen-bonding networks .

属性

IUPAC Name |

(2S)-butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4221-99-2 | |

| Record name | (+)-2-Butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69KXU5NDTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。